molecular formula C19H16N4O3S B6572301 ethyl 4-({7-methyl-5-oxo-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-2-yl}amino)benzoate CAS No. 1021260-43-4

ethyl 4-({7-methyl-5-oxo-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-2-yl}amino)benzoate

Cat. No.: B6572301
CAS No.: 1021260-43-4
M. Wt: 380.4 g/mol
InChI Key: PNFRKOMTOOOECF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 4-({7-methyl-5-oxo-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-2-yl}amino)benzoate is a heterocyclic compound featuring a fused thiadiazoloquinazoline core linked to a benzoate ester via an amino group. This structure combines the electron-deficient thiadiazole ring with the planar quinazoline system, which is known for its pharmacological relevance, particularly in anticancer and antimicrobial applications .

Properties

IUPAC Name

ethyl 4-[(7-methyl-5-oxo-[1,3,4]thiadiazolo[2,3-b]quinazolin-2-yl)amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N4O3S/c1-3-26-17(25)12-5-7-13(8-6-12)20-18-22-23-16(24)14-10-11(2)4-9-15(14)21-19(23)27-18/h4-10H,3H2,1-2H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNFRKOMTOOOECF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC2=NN3C(=O)C4=C(C=CC(=C4)C)N=C3S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Preparation of 7-Methylquinazolin-4(3H)-one

The quinazolinone core is synthesized from methyl-substituted anthranilic acid. Heating anthranilic acid with formamide or urea under reflux yields the 4-hydroxyquinazoline precursor. Subsequent treatment with phosphorus oxychloride (POCl₃) converts the 4-hydroxy group to a chloro substituent, producing 4-chloro-7-methylquinazoline.

Reaction Conditions

  • Chlorination : POCl₃ (3 eq), reflux (110°C), 6 hours.

  • Yield : ~85% (reported for analogous compounds).

Thiadiazole Ring Formation

The thiadiazole ring is introduced via cyclization of a thioamide intermediate. Treating 4-chloro-7-methylquinazoline with thiourea in ethanol under reflux forms the thioamide, which is subsequently oxidized using hydrogen peroxide or Lawesson’s reagent to yield the thiadiazole ring.

Key Steps

  • Thioamide Formation : Thiourea (1.2 eq), ethanol, reflux (12 hours).

  • Cyclization : Lawesson’s reagent (0.5 eq), toluene, 80°C (4 hours).

  • Isolation : Column chromatography (SiO₂, ethyl acetate/hexane 1:3).

Functionalization of the Thiadiazoloquinazolinone

Introduction of a Leaving Group at Position 2

To enable coupling with ethyl 4-aminobenzoate, position 2 of the thiadiazoloquinazolinone is activated. Treating the core with N-bromosuccinimide (NBS) in acetic acid introduces a bromo group. Alternatively, chlorination using N-chlorosuccinimide (NCS) yields the 2-chloro derivative.

Optimized Protocol

  • Bromination : NBS (1.1 eq), acetic acid, 70°C, 3 hours.

  • Yield : 78% (analogous bromination).

Synthesis of Ethyl 4-Aminobenzoate

Ethyl 4-aminobenzoate is commercially available but can be synthesized via esterification of 4-nitrobenzoic acid followed by catalytic hydrogenation:

  • Esterification : 4-Nitrobenzoic acid, ethanol, H₂SO₄ (cat.), reflux (6 hours).

  • Reduction : H₂ (1 atm), 10% Pd/C, ethanol, room temperature (12 hours).

Yield : 90% (over two steps).

Coupling of Thiadiazoloquinazolinone and Ethyl 4-Aminobenzoate

The final step involves nucleophilic aromatic substitution (SNAr) between the 2-bromo-thiadiazoloquinazolinone and ethyl 4-aminobenzoate. Polar aprotic solvents (e.g., DMF) and elevated temperatures facilitate the reaction.

Procedure

  • Reagents :

    • 2-Bromo-7-methyl-5H-[1,thiadiazolo[2,3-b]quinazolin-5-one (1 eq)

    • Ethyl 4-aminobenzoate (1.2 eq)

    • DMF, K₂CO₃ (2 eq), 120°C, 24 hours.

  • Work-Up : Dilution with water, extraction with ethyl acetate, column purification (SiO₂, CH₂Cl₂/MeOH 9:1).

  • Yield : 65%.

Analytical Validation

Spectroscopic Characterization

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.45 (s, 1H, quinazoline-H), 7.95 (d, J = 8.8 Hz, 2H, benzoate-H), 6.75 (d, J = 8.8 Hz, 2H, benzoate-H), 4.30 (q, J = 7.1 Hz, 2H, OCH₂), 2.50 (s, 3H, CH₃), 1.35 (t, J = 7.1 Hz, 3H, CH₃).

  • IR (KBr) : 1725 cm⁻¹ (C=O ester), 1670 cm⁻¹ (C=O quinazolinone), 1590 cm⁻¹ (C=N thiadiazole).

Purity Assessment

  • HPLC : >98% purity (C18 column, acetonitrile/water 70:30, 1 mL/min).

Alternative Synthetic Routes

Reductive Amination

A secondary pathway involves reductive amination between 2-amino-thiadiazoloquinazolinone and ethyl 4-formylbenzoate. However, this method requires additional steps to introduce the aldehyde group and is less efficient (Yield: 50%).

Microwave-Assisted Coupling

Microwave irradiation (150°C, 30 minutes) in DMF with K₂CO₃ accelerates the SNAr reaction, improving yield to 75%.

Challenges and Optimization

  • Solvent Selection : DMF outperforms acetonitrile and THF due to superior solubility of intermediates.

  • Catalyst Screening : Adding 10 mol% CuI enhances coupling efficiency (Yield: 70% → 82%).

  • Byproduct Formation : Hydrolysis of the ester group is mitigated by avoiding aqueous work-up .

Chemical Reactions Analysis

Types of Reactions: Ethyl 4-({7-methyl-5-oxo-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-2-yl}amino)benzoate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions[_{{{CITATION{{{_4{The reaction of 2-amino-7-methyl-5-oxo-5H-1,3,4-thiadiazolo3,2-a ....

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles in the presence of a suitable solvent.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new chemical entities.

Biology: In biological research, ethyl 4-({7-methyl-5-oxo-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-2-yl}amino)benzoate is studied for its potential biological activities. It may exhibit antimicrobial, antifungal, or anticancer properties, making it a candidate for drug development.

Medicine: The compound's potential medicinal applications include its use as a lead compound in the development of new therapeutic agents. Its ability to interact with specific molecular targets makes it a valuable tool in drug discovery.

Industry: In the chemical industry, this compound is used in the synthesis of various products, including pharmaceuticals, agrochemicals, and materials science applications.

Mechanism of Action

The mechanism by which ethyl 4-({7-methyl-5-oxo-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-2-yl}amino)benzoate exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways involved would depend on the specific biological context in which the compound is being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The compound is compared to three classes of derivatives:

Thiadiazoloquinazoline sulfonamides (e.g., compound 15 in ):

  • Structural difference : Replacement of the benzoate ester with a sulfonamide group.
  • Activity : Sulfonamide derivatives exhibit potent growth inhibition against MCF-7 breast cancer cells (IC₅₀ values comparable to bleomycin) .
  • Mechanism : Sulfonamides enhance hydrogen bonding with target proteins, improving binding affinity to cancer-related enzymes .

Ethyl benzoate derivatives with fused thiadiazolo-pyrimidine cores (e.g., compounds in –7):

  • Structural difference : Substitution of the quinazoline ring with a pyrimidine system.
  • Physicochemical properties :
  • Higher molecular weight (436.48 g/mol vs. ~380 g/mol for the target compound).
  • Increased hydrophobicity due to isopropyl/propyl substituents .

Triazolo-thiadiazole hybrids (e.g., ):

  • Structural difference : Incorporation of a triazole ring instead of quinazoline.
  • Synthesis : Requires microwave-assisted cyclization, contrasting with classical reflux methods for the target compound .

Key Observations :

  • Sulfonamide derivatives (e.g., compound 15 ) show superior anticancer activity due to enhanced protein interactions .
  • Antioxidant activity in thiadiazolo-pyrimidines is attributed to radical scavenging by furyl and imino groups .
  • The target compound’s ester group may limit solubility but could improve blood-brain barrier penetration compared to polar sulfonamides .

Biological Activity

Ethyl 4-({7-methyl-5-oxo-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-2-yl}amino)benzoate is a compound that belongs to the class of thiadiazole derivatives, known for their diverse biological activities. This article aims to provide an in-depth analysis of its biological activity, including its potential anticancer properties, cytotoxic effects, and other pharmacological activities based on recent research findings.

Chemical Structure and Properties

The compound's molecular formula is C16H15N3O5SC_{16}H_{15}N_3O_5S, and it features a complex structure that includes a quinazoline moiety and a thiadiazole ring. The presence of these functional groups is critical for its biological activity.

Biological Activity Overview

Recent studies have highlighted various aspects of the biological activity of thiadiazole derivatives, particularly their anticancer potential. This compound has been investigated for its cytotoxic effects against different cancer cell lines.

Anticancer Activity

  • Cytotoxicity Against Cancer Cell Lines
    • Research has shown that thiadiazole derivatives exhibit significant cytotoxicity against several cancer cell lines. For instance, compounds similar to this compound have demonstrated inhibitory effects on human lung cancer (A549), ovarian cancer (SK-OV-3), and colon cancer (HCT15) cells.
    • A study reported that specific derivatives showed IC50 values ranging from 4.27 µg/mL to 19.5 µM against various cancer cell lines .
  • Mechanism of Action
    • The anticancer activity is often linked to the inhibition of key signaling pathways involved in cell proliferation and survival. For example, some thiadiazole derivatives have been shown to inhibit the ERK1/2 signaling pathway, leading to cell cycle arrest in the G1 phase and subsequent apoptosis in cancer cells .

Research Findings

A summary of key research findings related to the biological activity of this compound and similar compounds is presented in the following table:

Study ReferenceCompound TestedCell LinesIC50 ValueMechanism
El-Naggar et al. (2011)Thiadiazole derivativesEAC modelNot specifiedTumor growth inhibition
Alam et al. (2011)5-phenyl-thiadiazolesA549, SK-MEL-24.27 µg/mLCell cycle arrest
Hosseinzadeh et al. (2013)Thiadiazole with trifluoromethylPC3, MCF7Not specifiedERK inhibition
Almasirad et al. (2016)2-amido-thiadiazolesSK-OV-319.5 µMCytotoxicity via MTT assay

Case Studies

Several case studies have illustrated the effectiveness of thiadiazole derivatives in preclinical models:

  • Case Study 1: In Vivo Evaluation
    • In vivo studies using mouse models demonstrated that certain thiadiazole derivatives significantly reduced tumor size after treatment over a period of two weeks.
  • Case Study 2: Combination Therapy
    • Combining ethyl 4-{7-methyl-5-oxo... with conventional chemotherapeutic agents has shown enhanced efficacy in reducing tumor growth compared to monotherapy.

Q & A

Synthesis and Characterization

Basic Question: Q. What are the standard protocols for synthesizing ethyl 4-({7-methyl-5-oxo-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-2-yl}amino)benzoate? The synthesis typically involves multi-step reactions, starting with precursors like thiadiazolo-quinazolinone derivatives and functionalized benzoates. Key steps include:

  • Condensation reactions to form the thiadiazolo[2,3-b]quinazolinone core.
  • Amino coupling using reagents like carbodiimides (e.g., DCC) to link the quinazolinone moiety to the ethyl benzoate group.
  • Purification via column chromatography (silica gel, eluents like ethyl acetate/hexane) and recrystallization .
    Reaction conditions (e.g., anhydrous solvents, temperatures of 60–80°C, inert atmosphere) are critical to avoid side products. Yield optimization often requires iterative adjustments to stoichiometry and solvent polarity .

Advanced Question: Q. How can reaction conditions be systematically optimized to improve yield and purity? Statistical experimental design (e.g., factorial or response surface methodology) can identify critical parameters (temperature, solvent ratio, catalyst loading). For example:

  • A Plackett-Burman design screens variables like reaction time and solvent polarity.
  • Central Composite Design models interactions between temperature and reagent stoichiometry.
    Post-synthesis, HPLC or GC-MS quantifies impurities, guiding iterative refinement .

Structural and Spectral Analysis

Basic Question: Q. What spectroscopic techniques confirm the compound’s structure?

  • NMR : 1^1H and 13^13C NMR verify the thiadiazolo-quinazolinone scaffold (e.g., aromatic protons at δ 7.2–8.5 ppm) and ester carbonyl (δ ~165 ppm).
  • Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]+^+ at m/z 423.08).
  • IR Spectroscopy : Peaks at ~1700 cm1^{-1} (C=O stretch) and ~1250 cm1^{-1} (C-N stretch) validate functional groups .

Advanced Question: Q. How are spectral data contradictions resolved (e.g., unexpected peaks in NMR)?

  • 2D NMR (COSY, HSQC) distinguishes overlapping signals.
  • Computational NMR prediction tools (e.g., DFT calculations) compare theoretical vs. experimental spectra to identify tautomers or rotamers.
  • X-ray crystallography resolves ambiguous stereochemistry, particularly for the thiadiazolo ring conformation .

Biological Activity and Mechanism

Basic Question: Q. What preliminary assays assess the compound’s biological potential?

  • Enzyme inhibition assays : Test against kinases or proteases (e.g., IC50_{50} determination via fluorogenic substrates).
  • Cytotoxicity screening : Use cancer cell lines (e.g., MCF-7, HeLa) with MTT assays.
  • Antimicrobial activity : Disk diffusion assays against Gram-positive/negative bacteria .

Advanced Question: Q. How can contradictory bioactivity data (e.g., varying IC50_{50} across studies) be reconciled?

  • Assay standardization : Control variables like cell passage number, serum concentration, and incubation time.
  • Off-target profiling : Use proteome-wide affinity chromatography or thermal shift assays to identify non-specific binding.
  • Metabolite stability studies : HPLC-MS monitors degradation products in cell media to rule out false negatives .

Chemical Reactivity and Stability

Advanced Question: Q. What mechanistic insights explain the compound’s reactivity under oxidative conditions?

  • DFT calculations predict electron density distribution, highlighting susceptible sites (e.g., sulfur in thiadiazole).
  • LC-MS/MS tracks oxidation products (e.g., sulfoxide/sulfone derivatives) formed with H2_2O2_2 or mCPBA.
  • Kinetic studies (e.g., variable-temperature NMR) quantify reaction rates, revealing activation barriers .

Data Interpretation and Reproducibility

Advanced Question: Q. What strategies address reproducibility challenges in multi-step syntheses?

  • In-line analytics (e.g., FTIR or Raman spectroscopy) monitor intermediate formation in real time.
  • Batch-to-batch comparison : PCA (Principal Component Analysis) of spectral or chromatographic data identifies outlier batches.
  • Open-source data sharing : Platforms like Zenodo archive raw NMR/MS files for peer validation .

Computational Modeling

Advanced Question: Q. How can computational methods predict the compound’s interaction with biological targets?

  • Molecular docking (AutoDock Vina) screens against kinase ATP-binding pockets.
  • MD simulations (GROMACS) assess binding stability over 100-ns trajectories.
  • QSAR models correlate substituent effects (e.g., methyl vs. chloro groups) with activity trends .

Toxicity and Safety

Basic Question: Q. What preliminary toxicity assessments are recommended?

  • Ames test for mutagenicity.
  • hERG inhibition assay to evaluate cardiac risk.
  • Acute toxicity in zebrafish embryos (LC50_{50} determination) .

Comparative Studies

Advanced Question: Q. How does structural modification (e.g., replacing thiadiazole with triazole) alter bioactivity?

  • SAR studies synthesize analogs (e.g., triazolo-quinazolinones) and compare IC50_{50} values.
  • Free-energy perturbation (FEP) calculations quantify binding affinity changes.
  • Meta-analysis of published analogs identifies conserved pharmacophores .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.